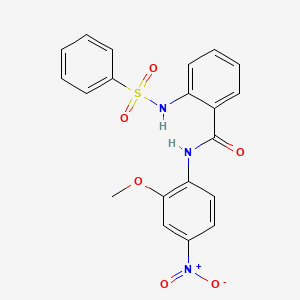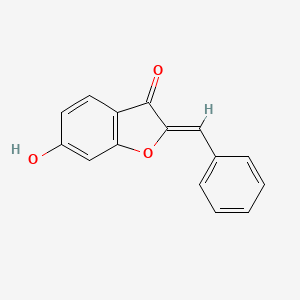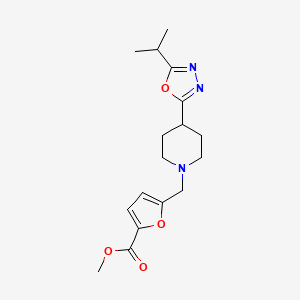
N-((1-(4-Methyl-1,2,3-thiadiazol-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamide” is a bioactive nitrogen-containing heterocycle . It is related to the 1,3,4-thiadiazole class of compounds, which are known for their broad spectrum of biological activities .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve condensation reactions and cycloaddition with dipolarophiles . The NMR spectra of similar compounds show characteristic signals confirming the successful conduction of these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using NMR spectroscopy . The chemical shifts are quoted in ppm in δ-values against tetramethylsilane (TMS) as an internal standard .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Bakterielle Infektionen stellen nach wie vor ein erhebliches Problem für die öffentliche Gesundheit dar, insbesondere angesichts der Zunahme antibiotikaresistenter Stämme. Forscher haben Derivate der 4-Methyl-1,2,3-thiadiazol-5-carbonsäure synthetisiert und ihr antimikrobielles Potenzial bewertet. Insbesondere Verbindung 15, die eine 5-Nitro-2-furoyl-Gruppierung trägt, zeigte eine robuste Bioaktivität gegen grampositive Bakterien. Ihre minimale Hemmkonzentration (MHK) lag zwischen 1,95 und 15,62 µg/mL, und das Verhältnis von minimaler bakterizider Konzentration (MBK) zu MHK betrug 1–4 µg/mL .
Biologische Anwendungen
Das 1,3,4-Thiadiazol-Gerüst, zu dem unsere Verbindung gehört, weist vielfältige biologische Aktivitäten auf. Während unsere spezifische Verbindung antimikrobielle Wirkungen gezeigt hat, wurden andere Thiadiazol-Derivate für ihre Antikrebs-, Antidiabetika-, Antihypertensiva-, Entzündungshemmer- und Antiviraleigenschaften untersucht .
Arzneimittelforschung
Obwohl nicht natürlich vorkommend, finden 1,2,3-Triazole (strukturell verwandt mit Thiadiazolen) breite Anwendung in der Arzneimittelforschung. Forscher haben Protokolle zur Synthese von 4-Acetyl-5-methyl-1,2,3-Triazolen entwickelt, die auch für unsere Verbindung relevant sein könnten .
Zytotoxische Wirkungen
Obwohl die zytotoxischen Wirkungen unserer Verbindung nicht explizit untersucht wurden, ist es wichtig, ihre Auswirkungen auf Krebszelllinien zu berücksichtigen. Weitere Untersuchungen könnten ihr Potenzial in diesem Bereich untersuchen .
Wirkmechanismus
Target of Action
The primary targets of N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamide It’s worth noting that similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity .
Mode of Action
The exact mode of action of N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamide Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity . The mode of action of these compounds could involve interaction with bacterial cell components, leading to disruption of essential processes.
Biochemical Pathways
The specific biochemical pathways affected by N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamide Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity . This suggests that these compounds may interfere with biochemical pathways essential for microbial growth and survival.
Result of Action
The molecular and cellular effects of N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamide Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity . This suggests that these compounds may lead to the death of microbial cells.
Zukünftige Richtungen
The future directions for research on similar compounds often involve the development of new molecules with potential antimicrobial activity . These compounds can be used to address bacterial infections, especially those caused by strains resistant to commonly used antibiotics and chemotherapeutics .
Eigenschaften
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-13(23-18-17-10)15(21)19-6-4-11(5-7-19)9-16-14(20)12-3-2-8-22-12/h2-3,8,11H,4-7,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWISHLJXZRGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2564925.png)


![2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564931.png)
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2564932.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564933.png)

![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2564935.png)



![N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2564943.png)
![6-(4-chlorophenyl)-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2564945.png)
